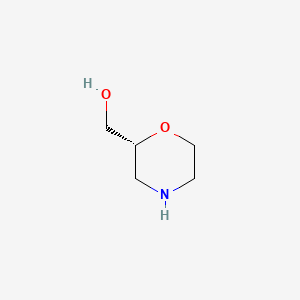

(R)-morpholin-2-ylmethanol

Descripción

Historical Context and Evolution of Morpholine (B109124) Chemistry

The history of morpholine chemistry dates back to the work of Ludwig Knorr, who is credited with its naming, although he incorrectly believed it was part of the morphine structure. wikipedia.org Initially, the synthesis of morpholines involved methods like the intramolecular dehydration of diethanolamine (B148213) using sulfuric acid. google.com Over the years, more efficient industrial production methods have been developed, such as the reaction of diethylene glycol with ammonia (B1221849) under high temperature and pressure in the presence of a catalyst. wikipedia.orggoogle.com The field has evolved significantly, with a growing emphasis on the synthesis of functionalized and chiral morpholines to meet the demands of modern drug discovery and materials science. nih.gove3s-conferences.org

Stereochemical Significance of Chiral Heterocycles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the study of heterocyclic compounds. numberanalytics.com The spatial arrangement of atoms within a heterocycle can profoundly influence its physical, chemical, and biological properties. numberanalytics.com In the realm of pharmaceuticals, the chirality of a drug molecule is often a critical determinant of its efficacy and toxicity. numberanalytics.comrsc.org This is because biological targets, such as enzymes and receptors, are themselves chiral and therefore interact differently with the various stereoisomers of a drug. rsc.orgnih.gov The tragic case of thalidomide, where one enantiomer was therapeutic while the other caused severe birth defects, serves as a stark reminder of the critical importance of stereochemistry in drug design. numberanalytics.comrsc.org Consequently, there is a strong emphasis on the development of single-enantiomer drugs, a trend that has been supported by regulatory bodies like the U.S. Food and Drug Administration (FDA) since the early 1990s. rsc.orgnih.govresearchgate.net

Prominence of (R)-morpholin-2-ylmethanol as a Chiral Synthon

This compound has emerged as a valuable chiral building block, or synthon, in organic synthesis. cymitquimica.comambeed.com Its structure features a morpholine ring with a hydroxymethyl group at the C2 position, and the "(R)" designation specifies a particular three-dimensional arrangement at this chiral center. cymitquimica.com This specific stereochemistry makes it a sought-after intermediate for the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry. cymitquimica.com The presence of both a secondary amine and a primary alcohol in a defined stereochemical orientation allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists. cymitquimica.com

Overview of Key Research Domains Pertaining to this compound

The utility of this compound extends across several key areas of chemical research. Its primary application lies in the synthesis of chiral drugs and bioactive molecules. For instance, it has been used as a building block in the development of inhibitors for targets like the sodium-phosphate cotransporter NaPi2a. nih.gov Beyond traditional medicinal chemistry, chiral morpholine derivatives are also finding applications in materials science. Recent research has explored the use of this compound in the creation of chiral organic-inorganic hybrid metal halides with potential applications in chiroptoelectronics, such as circularly polarized luminescence. researchgate.net Furthermore, the fundamental reactivity and synthetic accessibility of such chiral morpholines continue to be an active area of investigation, with researchers developing new catalytic and enantioselective methods for their preparation. rsc.orgacs.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | cymitquimica.comchemscene.com |

| Molecular Weight | 117.15 g/mol | chemscene.com |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Solubility | Soluble in polar solvents | cymitquimica.com |

| Chirality | (R)-configuration at C2 | cymitquimica.com |

Interactive Data Table: Applications of this compound

| Research Domain | Specific Application | Example | Source |

| Medicinal Chemistry | Synthesis of chiral drug candidates | Intermediate for NaPi2a inhibitors | nih.gov |

| Materials Science | Component of chiral hybrid materials | Used in the formation of chiral hybrid antimony chlorides for circularly polarized luminescence | researchgate.net |

| Organic Synthesis | Chiral building block (synthon) | Utilized in the construction of complex molecules with defined stereochemistry | cymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(2R)-morpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAZLCVSFAYIIL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156925-22-3 | |

| Record name | (R)-2-Hydroxymethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R Morpholin 2 Ylmethanol and Its Enantiomer

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct and atom-economical routes to enantiopure compounds by creating the desired stereocenter selectively.

Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral molecules, valued for its high efficiency and operational simplicity. scispace.com While widely used for many N-heterocycles, its application to 2-substituted chiral morpholines has been challenging due to the congested and electron-rich nature of the dehydromorpholine substrates, which leads to low reactivity. nih.gov

A significant breakthrough was the development of the first asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium complex with a large-bite-angle bisphosphine ligand, (R,R,R)-SKP. scispace.comnih.gov This catalytic system successfully hydrogenates various N-acyl protected 6-substituted-3,4-dihydro-2H-1,4-oxazines to yield the corresponding 2-substituted chiral morpholines. The reaction proceeds with quantitative yields and excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govrsc.org This "after cyclization" method establishes the stereocenter on a pre-formed heterocyclic ring. scispace.com A deuterium-labelling experiment confirmed that hydrogenation occurs exclusively at the C=C bond of the enamide system. researchgate.net

| Substrate (N-Protecting Group) | Catalyst | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-Cbz | (R,R,R)-SKP-Rh | DCM | >99 | 99 |

| N-Boc | (R,R,R)-SKP-Rh | DCM | >99 | 98 |

| N-Ac | (R,R,R)-SKP-Rh | DCM | >99 | 99 |

| N-Ts | (R,R,R)-SKP-Rh | DCM | >99 | 98 |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild reaction conditions with superior regio-, stereo-, and enantioselectivity. mdpi.com Enzymes such as lipases, hydrolases, and oxidoreductases are employed for the synthesis of chiral pharmaceutical intermediates. illinois.edu

For the synthesis of chiral morpholine (B109124) derivatives, two primary enzymatic strategies are applicable:

Kinetic Resolution: This involves the enantioselective reaction of a racemic mixture, where one enantiomer reacts faster than the other, allowing for their separation. For instance, a lipase (B570770) could be used for the enantioselective acylation of racemic morpholin-2-ylmethanol, yielding one enantiomer as an ester and leaving the other as the unreacted alcohol.

Asymmetric Reduction: A prochiral ketone precursor, such as a 2-acylmorpholine, can be asymmetrically reduced to the corresponding chiral alcohol using a keto-reductase (KRED) or other alcohol dehydrogenase. These enzymes, often requiring a cofactor like NADPH, can deliver high enantiomeric excess of the desired (R)- or (S)-alcohol depending on the specific enzyme selected. mdpi.comillinois.edu The development of engineered imine reductases (IREDs) and reductive aminases (RedAms) has also expanded the toolkit for creating chiral amines, which are key precursors to amino alcohols. mdpi.com

While specific examples detailing the enzymatic synthesis of (R)-morpholin-2-ylmethanol are not prevalent, the principles are well-established in the production of other chiral alcohols and amines for active pharmaceutical ingredients. mdpi.commdpi.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This method is highly reliable and predictable for a wide range of substrates. williams.edu

Commonly used auxiliaries include oxazolidinones (popularized by Evans), pseudoephedrine, and camphorsultam. wikipedia.orgsigmaaldrich.com In the context of morpholine synthesis, a practical route to chiral 1,2-amino alcohols and morpholin-2-ones utilizes pseudoephedrine as a chiral auxiliary. researchgate.netnih.gov The synthesis involves the Brønsted acid-catalyzed condensation of an arylglyoxal with (1S,2S)-(+)-pseudoephedrine, which proceeds with high yield and diastereoselectivity to form a chiral morpholinone intermediate. researchgate.netnih.gov The newly formed stereocenter is controlled by the existing chirality of the pseudoephedrine. The morpholine ring can then be converted in a subsequent two-step protocol to the desired chiral 1,2-amino alcohol, a direct precursor to this compound. researchgate.net

The general workflow for a chiral auxiliary-mediated synthesis is as follows:

Coupling: Covalent attachment of the chiral auxiliary to a prochiral substrate.

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol (B89426) reaction) where the auxiliary directs the formation of one diastereomer over the other. williams.edu

Cleavage: Removal of the chiral auxiliary to release the enantiomerically enriched product. williams.edu

An ideal synthetic strategy allows for access to any possible stereoisomer of a molecule from a common starting material by simply changing the reagents or catalysts; such a route is termed stereodivergent. This flexibility is crucial for exploring structure-activity relationships in drug discovery.

A powerful example of a stereodivergent and enantioselective route to chiral morpholines employs the Sharpless asymmetric epoxidation. nih.gov This reaction uses a titanium isopropoxide catalyst in combination with a chiral diethyl tartrate (DET) ligand to epoxidize an allylic alcohol with high enantioselectivity. nih.gov Crucially, the choice of the tartrate ligand dictates the facial selectivity of the epoxidation:

(+)-DET (D-tartrate) delivers the epoxide oxygen to one face of the double bond.

(-)-DET (L-tartrate) delivers the oxygen to the opposite face.

This control allows for the synthesis of either enantiomer of the resulting epoxy alcohol precursor. This key intermediate then undergoes further transformations, including epoxide ring-opening and cyclization, to form the final morpholine product. By selecting the appropriate tartrate ligand at the epoxidation step, one can selectively synthesize either the (R,R)- or (S,S)-enantiomer of a 2,3-disubstituted morpholine, demonstrating a highly effective stereodivergent approach. nih.gov

Multi-Step Chemical Synthesis Pathways

Complex chiral molecules often require multi-step synthetic sequences where stereochemistry is carefully installed and relayed through subsequent reactions.

The synthesis of chiral morpholines frequently relies on the intramolecular cyclization of a linear precursor containing both an amino and a hydroxyl group. A robust method to generate such precursors with defined stereochemistry is through the ring-opening of a chiral epoxide. nih.govnih.gov Epoxides are versatile three-membered ring intermediates that react with a wide range of nucleophiles, typically with inversion of configuration at the carbon center being attacked. mdpi.com

A representative synthesis of a chiral 2,3-disubstituted morpholine derivative illustrates this pathway effectively: nih.gov

Asymmetric Epoxidation: An achiral cinnamyl alcohol is subjected to Sharpless asymmetric epoxidation using either (+)-DET or (-)-DET to produce the corresponding chiral (2R,3R)- or (2S,3S)-epoxy alcohol with high enantiomeric purity. This step establishes the key stereocenters. nih.gov

Epoxide Ring-Opening: The chiral epoxy alcohol is then treated with a nucleophile, such as a phenol (B47542) (e.g., guaiacol), in the presence of a base. The nucleophile attacks one of the epoxide carbons, opening the ring to form a 1,2-diol derivative. The regioselectivity of this opening is critical and can be controlled by the reaction conditions.

Activation and Cyclization: The terminal hydroxyl group of the resulting diol is selectively activated, often by conversion to a better leaving group like a mesylate or tosylate. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the nitrogen atom displaces the leaving group, closing the ring to form the desired morpholine structure.

This sequence effectively translates the stereochemistry established during the epoxidation step into the final heterocyclic product, providing a reliable and stereocontrolled route to enantiomerically pure morpholine derivatives. nih.gov

Derivatization from Readily Available Chiral Feedstocks

The synthesis of enantiomerically pure compounds often leverages the "chiral pool," which consists of inexpensive, readily available chiral molecules from natural sources. (S)-epichlorohydrin and chiral glycerin chlorohydrin are prominent examples of such feedstocks that have been effectively utilized in the synthesis of this compound.

One established method commences with (S)-epichlorohydrin. The synthetic pathway involves the reaction of (S)-epichlorohydrin with a suitable amine, followed by intramolecular cyclization to form the morpholine ring. This approach capitalizes on the defined stereochemistry of the starting epichlorohydrin (B41342) to install the desired stereocenter in the final product.

A similar strategy employs chiral glycerin chlorohydrin as the starting material. A novel preparation method for chiral 2-hydroxymethyl morpholine compounds has been developed starting from chiral glycerin chlorohydrin. google.com This process involves the reaction of chiral glycerin chlorohydrin with benzylamine (B48309) to generate chiral 3-benzylamino-1,2-propanediol. google.com Subsequent acylation, cyclization, reduction, and hydrogenation steps yield the target chiral 2-hydroxymethyl morpholine. google.com This method is advantageous due to the use of inexpensive and readily available starting materials and is suitable for industrial-scale production. google.com

The selection of the appropriate chiral feedstock is critical to achieving high enantiomeric purity in the final product. The table below summarizes the key chiral feedstocks and their role in the synthesis of this compound.

| Chiral Feedstock | Key Reaction Step | Resulting Stereochemistry |

| (S)-Epichlorohydrin | Nucleophilic ring-opening and subsequent intramolecular cyclization | This compound |

| (S)-Glycerin Chlorohydrin | Reaction with an amine followed by a series of transformations | This compound |

These methods highlight the efficiency of using chiral pool feedstocks to construct the morpholine core with excellent stereocontrol, avoiding the need for chiral resolution or asymmetric catalysis in later stages.

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time and resource efficiency. An efficient and convenient one-pot procedure for the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines has been developed.

This methodology involves the addition of a chiral beta-amino alcohol to either (S)- or (R)-epichlorohydrin in the presence of a lithium salt, which affords the corresponding chloro alcohol intermediate. This intermediate is then treated with a base, such as sodium methoxide, to induce the formation of an epoxide. Subsequent intramolecular cyclization of the epoxide yields the desired 2-(hydroxymethyl)morpholine in good yields. The entire sequence is performed in a single reaction vessel, obviating the need for isolation and purification of intermediates.

The versatility of this one-pot procedure allows for the synthesis of a variety of substituted 2-(hydroxymethyl)morpholines by simply varying the starting chiral beta-amino alcohol. This approach provides a streamlined and efficient route to these valuable chiral building blocks.

Preparation of this compound Salts for Synthetic Utility

For ease of handling, purification, and incorporation into subsequent synthetic steps, free-base amines like this compound are often converted into their corresponding salts. Hydrochloride and trifluoroacetate (B77799) salts are commonly employed for this purpose due to their crystalline nature and stability.

Hydrochloride Salts

The hydrochloride salt of this compound offers enhanced stability and handling properties compared to the free base. The preparation of the hydrochloride salt is typically achieved by treating a solution of this compound in a suitable organic solvent, such as ethanol (B145695) or diethyl ether, with a solution of hydrogen chloride in the same or a compatible solvent. The salt generally precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum. This straightforward acid-base reaction provides the hydrochloride salt in high purity and yield. The melting point of (R)-(Morpholin-2-yl)methanol hydrochloride is reported to be in the range of 131-134°C. aksci.com

Trifluoroacetate Salts

Trifluoroacetate (TFA) salts are another common formulation for amines, often providing good crystallinity and solubility in a range of organic solvents. The preparation of the trifluoroacetate salt of this compound can be accomplished by reacting the free base with trifluoroacetic acid.

In a typical procedure, this compound is dissolved in an appropriate solvent, and a stoichiometric amount of trifluoroacetic acid is added. The solvent is then removed under reduced pressure to yield the trifluoroacetate salt. This method is generally high-yielding and provides a product that can be used directly in subsequent reactions or further purified by recrystallization if necessary.

Applications of R Morpholin 2 Ylmethanol As a Versatile Chiral Building Block

Utilization in Asymmetric Organic Transformations

The inherent chirality of (R)-morpholin-2-ylmethanol makes it a candidate for inducing stereoselectivity in chemical reactions. This section investigates its application in asymmetric organic transformations, focusing on its potential roles as a chiral auxiliary, a component of chiral ligands, and an enantioselective reagent.

Role as a Chiral Auxiliary in Stereocontrolled Reactions

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgwilliams.edu An effective chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, capable of directing a reaction with high diastereoselectivity, and straightforward to remove and recover. researchgate.net While a wide variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, a review of the scientific literature did not yield specific examples of this compound being employed as a chiral auxiliary in stereocontrolled reactions. The principles of chiral auxiliary-based synthesis are well-established, with compounds like oxazolidinones and camphor (B46023) derivatives seeing extensive use in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. williams.eduresearchgate.net

Integration into Chiral Ligand Architectures for Asymmetric Catalysis

Chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that can differentiate between enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer of the product. nih.gov The design of effective chiral ligands is a central theme in modern organic synthesis, with a vast number of ligand scaffolds developed for various metal-catalyzed reactions. researchgate.net These ligands often possess C2 symmetry or, more recently, non-symmetrical designs, and their steric and electronic properties are fine-tuned to maximize enantioselectivity. nih.gov Although chiral 1,2-amino alcohols are recognized as important scaffolds for the synthesis of chiral ligands, specific instances of this compound being integrated into chiral ligand architectures for asymmetric catalysis are not prominently documented in the surveyed literature. researchgate.net

Enantioselective Reagent in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to the construction of organic molecules. nih.gov Performing these reactions enantioselectively is a key goal of asymmetric synthesis. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. While there is a wealth of research on catalytic asymmetric carbon-carbon bond formation, the use of stoichiometric chiral reagents is also a valid strategy. A comprehensive search of the chemical literature did not reveal specific applications of this compound as an enantioselective reagent in carbon-carbon bond forming reactions.

Construction of Complex Heterocyclic Systems

The morpholine (B109124) scaffold is a common motif in medicinal chemistry and natural products. nih.govsemanticscholar.org The synthesis of substituted and functionalized morpholines is therefore an area of significant interest. This section explores the utility of this compound as a starting material for the construction of more complex heterocyclic systems.

Synthesis of Substituted Morpholine Derivatives

The synthesis of substituted morpholine derivatives can be achieved through various synthetic strategies. organic-chemistry.org Common methods include the cyclization of amino alcohols, modifications of pre-existing morpholine rings, and multicomponent reactions. researchgate.net For instance, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, where the key step is a Pd-catalyzed carboamination reaction. nih.govnih.gov Another approach involves the asymmetric hydrogenation of unsaturated morpholines to furnish 2-substituted chiral morpholines with high enantioselectivity. nih.govsemanticscholar.org However, a review of the scientific literature did not provide specific examples where this compound was used as a direct precursor for the synthesis of other substituted morpholine derivatives.

Formation of Amino Alcohol and Ether Derivatives

This compound serves as a valuable chiral starting material for the synthesis of more complex molecules, leveraging its inherent stereochemistry and bifunctional nature. The secondary amine and primary alcohol functionalities provide two reactive sites for the introduction of various substituents, leading to the formation of diverse amino alcohol and ether derivatives.

The nitrogen atom of the morpholine ring can undergo nucleophilic substitution reactions, such as N-alkylation and N-arylation, to yield N-substituted derivatives. These products retain the chiral hydroxymethyl group at the C-2 position, thus constituting a new class of chiral amino alcohols. For instance, the N-alkylation of morpholine with alcohols has been demonstrated using catalysts like CuO–NiO/γ–Al2O3. researchgate.netresearchgate.net A notable example of such a derivative is (R)-(4-methylmorpholin-2-yl)methanol. chemscene.com General methods for the N-arylation of morpholines, often employing transition metal-catalyzed cross-coupling reactions, are also well-established in organic synthesis and can be applied to this compound to create derivatives with aromatic substituents on the nitrogen atom. nih.govresearchgate.net

These N-alkylation and N-arylation reactions allow for the systematic modification of the properties of the parent molecule, which is a common strategy in the development of pharmaceutical agents and other functional molecules. e3s-conferences.org

Table 1: Examples of N-Substituted Amino Alcohol Derivatives from this compound This table includes a confirmed derivative and potential derivatives based on established synthetic methods for morpholines.

| Derivative Name | Substituent (R) | Reaction Type |

| (R)-(4-Methylmorpholin-2-yl)methanol | -CH₃ | N-Alkylation |

| (R)-(4-Ethylmorpholin-2-yl)methanol | -CH₂CH₃ | N-Alkylation |

| (R)-(4-Benzylmorpholin-2-yl)methanol | -CH₂C₆H₅ | N-Alkylation |

| (R)-(4-Phenylmorpholin-2-yl)methanol | -C₆H₅ | N-Arylation |

In addition to the modification of the amine, the primary hydroxyl group of this compound can be functionalized to form ether derivatives. A widely used and effective method for the synthesis of ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in an SN2 reaction to yield the corresponding ether.

This synthetic route can be used to introduce a wide variety of alkyl or aryl groups at the oxygen atom, creating a library of chiral ether derivatives from this compound. The versatility of the Williamson ether synthesis allows for the preparation of ethers with diverse structural features, which can be valuable for exploring structure-activity relationships in medicinal chemistry.

Table 2: Potential Ether Derivatives Synthesized from this compound via O-Alkylation This table presents hypothetical examples of ether derivatives that can be synthesized using standard methods like the Williamson ether synthesis.

| Derivative Name | Reagent | Resulting Ether Group (-OR) |

| (R)-2-((Methoxymethyl)morpholine | Methyl iodide | -OCH₃ |

| (R)-2-((Ethoxymethyl)morpholine | Ethyl bromide | -OCH₂CH₃ |

| (R)-2-((Benzyloxymethyl)morpholine | Benzyl bromide | -OCH₂C₆H₅ |

| (R)-2-((Allyloxymethyl)morpholine | Allyl bromide | -OCH₂CH=CH₂ |

Mechanistic Investigations of Chemical Reactions Involving R Morpholin 2 Ylmethanol

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving the morpholine (B109124) scaffold are diverse, ranging from nucleophilic substitution at the nitrogen atom to reactions involving the hydroxyl group and transformations of the heterocyclic ring itself. In the context of (R)-morpholin-2-ylmethanol, any reaction would be heavily influenced by the stereochemistry of the C-2 substituent.

For instance, in electrophile-induced cyclization reactions of N-allyl-β-amino alcohols to form substituted morpholines, the reaction is presumed to proceed through a chair-like transition state. banglajol.info In such a transition state, the bulky substituents would preferentially occupy equatorial positions to minimize steric strain. For a molecule like this compound, any intramolecular cyclization or reactions proceeding through a cyclic transition state would be governed by the energetic preference of the -CH₂OH group to adopt a pseudo-equatorial orientation to achieve a lower energy transition state. banglajol.info

Computational studies on related heterocyclic systems, such as the Diels-Alder reaction, have utilized Density Functional Theory (DFT) to model transition states and elucidate reaction pathways. researchgate.net Similar approaches could be applied to reactions of this compound to map the potential energy surface and identify the lowest energy pathways. For example, in the addition of morpholine to 9α-hydroxyparthenolide, DFT calculations have been used to predict the regio- and stereoselectivity by analyzing the global and local reactivity indices of the reactants. researchgate.net

Analysis of Stereochemical Control and Diastereoselectivity

The inherent chirality of this compound makes it a valuable scaffold for stereoselective synthesis. The stereochemical outcome of reactions at a prochiral center adjacent to the morpholine ring, or reactions involving the formation of a new stereocenter, would be dictated by the existing (R) configuration at C-2.

In the synthesis of chiral morpholine derivatives through electrophile-induced cyclization, high diastereoselectivity has been observed. For example, the bromination of optically pure N-allyl-β-aminoalcohols can yield morpholines with a single diastereomer, particularly when the reaction is kinetically controlled at low temperatures and short reaction times. banglajol.info The observed diastereoselectivity is rationalized by the formation of the most stable chair-like transition state where steric interactions are minimized. banglajol.info

The diastereoselectivity of such reactions can be influenced by reaction conditions. For example, allowing the reaction to proceed to completion or increasing the temperature can lead to the formation of a thermodynamic mixture of diastereomers. banglajol.info The electronic properties of substituents can also play a role; electron-donating groups on an aromatic substituent at C-2 have been shown to accelerate the reaction and improve diastereoselectivity by stabilizing the intermediate bromonium ion. banglajol.info

Table 1: Diastereoselectivity in the Synthesis of Chiral Morpholines via Electrophile-Induced Cyclization of N-allyl-β-amino Alcohols

| Entry | Substrate | Reaction Time | Conversion (%) | Diastereomeric Excess (de, %) |

| 1 | (S)-N-allyl-1-phenyl-2-amino-3-methyl-1-butanol | 5 min | 60 | 100 |

| 2 | (S)-N-allyl-1-phenyl-2-amino-3-methyl-1-butanol | 10 min | 100 | 33 (2:1 mixture) |

| 3 | (S)-N-allyl-1-(4-methoxyphenyl)-2-amino-3-methyl-1-butanol | 5 min | 80 | 100 |

| 4 | (S)-N-allyl-1-(4-methoxyphenyl)-2-amino-3-methyl-1-butanol | 10 min | 100 | 78 (8:1 mixture) |

Data adapted from a study on analogous chiral amino alcohols, illustrating the principles of kinetic vs. thermodynamic control in achieving diastereoselectivity. banglajol.info

Kinetic Studies and Reaction Rate Determinants

Kinetic studies on reactions involving the parent morpholine molecule reveal that the reaction rates are significantly influenced by the solvent and the nature of the reactants. For instance, in the morpholinolysis of esters, the reaction follows second-order kinetics, and the rate constants are observed to increase with increasing water content in methanol-water solvent mixtures. researchgate.net This suggests that the transition state is stabilized by the polarity and hydrogen-bonding ability of the solvent.

The thermodynamic activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insights into the transition state. In the reaction of 5-nitroisatin (B147319) with morpholine, a unified mechanism is suggested by the linear relationship between ΔH‡ and ΔS‡ for different substituents. researchgate.net Similar kinetic analyses for reactions of this compound would be necessary to elucidate the specific rate-determining steps and the nature of the transition states.

Computational Probing of Reaction Energetics

Computational chemistry, particularly DFT, serves as a powerful tool for investigating reaction energetics where experimental data is scarce. For the morpholine ring system, computational studies have been employed to determine thermochemical properties such as gas-phase enthalpies of formation. researchgate.net

In the context of reaction mechanisms, DFT calculations can be used to compute the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. For example, in the study of the addition of morpholine to another molecule, DFT calculations revealed the energy profile of the reaction, including the energies of the transition states and intermediates. researchgate.net The global electron density transfer (GEDT) at the transition state can also be calculated to determine the polar nature of the reaction. researchgate.net

For this compound, computational models could be used to:

Determine the relative energies of different conformations of the molecule and their impact on reactivity.

Calculate the activation barriers for nucleophilic attack by the nitrogen atom, considering the steric and electronic effects of the C-2 substituent.

Model the transition states for intramolecular reactions involving the hydroxyl group.

Predict the diastereoselectivity of reactions by comparing the activation energies of pathways leading to different stereoisomers.

Table 2: Theoretical Kinetic Parameters for the Reaction of Methanol (B129727) Formation

| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) | k (298 K) (cm³/molecule·s) |

| CH₃ + OH → CH₃OH | -90.3 | -26.9 | 1.1 x 10⁻¹⁰ |

| CH₃O + H → CH₃OH | -102.5 | -27.3 | 1.5 x 10⁻¹⁰ |

This table presents data for the formation of methanol, a simpler alcohol, illustrating the types of kinetic parameters that can be derived from theoretical studies. nist.gov Similar computational approaches could be applied to reactions of this compound.

Photochemical Reactivity and Ring Contraction Mechanisms

The photochemical reactivity of α-acylated saturated heterocycles, including morpholine derivatives, has been a subject of interest, particularly the Norrish Type II reaction that can lead to ring contraction. nih.gov This reaction typically involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a 1,4-diradical intermediate. wikipedia.org

This diradical can then undergo one of two main pathways:

Fragmentation (β-scission): This leads to the formation of an alkene and an enol. wikipedia.org

Intramolecular recombination (Yang cyclization): This results in the formation of a substituted cyclobutane. chem-station.com

In the context of α-acylated morpholines, a visible light-mediated ring contraction to form substituted tetrahydrofurans has been demonstrated. nih.gov The proposed mechanism involves a Norrish Type II 1,5-hydrogen atom transfer, followed by homolytic C-N bond fragmentation to yield an imine-enol intermediate. Subsequent intramolecular enol attack on the imine (a Mannich-type reaction) results in the contracted ring system. nih.gov

For a derivative of this compound, such as an N-acyl derivative where the acyl group contains a photoreactive ketone, a similar photochemical ring contraction would be plausible. The stereochemistry at the C-2 position would be expected to influence the diastereoselectivity of the ring closure step. The success of this transformation hinges on the subtle differences in photoreactivity between the starting material and the product. nih.gov

The efficiency and diastereoselectivity of such photochemical reactions can be influenced by the nature of the substituent on the nitrogen atom. For instance, N-arylated azacycles have shown improved yields and diastereoselectivities in photomediated ring contractions compared to those with more strongly electron-withdrawing groups. nsf.govescholarship.org

Design, Synthesis, and Structural Features of R Morpholin 2 Ylmethanol Derivatives

Synthesis of N-Substituted Morpholin-2-ylmethanol Derivatives

The secondary amine of the morpholine (B109124) ring is a primary site for synthetic modification, allowing for the introduction of a diverse range of substituents through various N-functionalization reactions.

Standard N-alkylation can be achieved by reacting (R)-morpholin-2-ylmethanol with alkyl halides. A more advanced approach involves the "borrowing hydrogen" method, where alcohols are used as alkylating agents in the presence of a catalyst, offering a more atom-economical route. rsc.org

Reductive amination is another widely employed method for introducing alkyl or aryl groups. This two-stage process typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the corresponding N-substituted amine. nih.govhumanjournals.com This method is particularly useful for creating complex N-substituted derivatives from a wide range of commercially available aldehydes. For instance, the reaction of morpholine with N-Boc-phenylalanine followed by reduction of the resulting amide demonstrates a modular approach to synthesizing privileged diamine structures. rsc.org

N-acylation provides access to amide derivatives. This can be accomplished by reacting the morpholine nitrogen with acylating agents such as acyl chlorides or by coupling with carboxylic acids. For example, N-acetylmorpholine can be synthesized by reacting morpholine with ethyl acetate (B1210297) under heat, a process that avoids the use of strong acids. google.com The Ugi multicomponent reaction also provides a pathway to N-acylated morpholines, which can be further cyclized to create more complex scaffolds. acs.org

Further functionalization of the secondary amine can be achieved through reactions like sulfonation and the formation of ureas and thioureas, expanding the chemical diversity of the resulting derivatives. acs.org

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-Alkyl/N-Aryl Morpholine | rsc.orgnih.govhumanjournals.com |

| N-Acylation | Acyl Chloride or Carboxylic Acid | N-Acyl Morpholine (Amide) | google.comacs.org |

| Sulfonation | Sulfonyl Chloride | N-Sulfonyl Morpholine (Sulfonamide) | acs.org |

| Urea Formation | Isocyanate | N-Carbamoyl Morpholine (Urea) | acs.org |

Functionalization at the Hydroxyl Group

The primary hydroxyl group of this compound offers a second key site for chemical modification, enabling the synthesis of ethers, esters, and other functional derivatives.

Etherification involves the formation of an ether linkage (C-O-C). This can be achieved through reactions like the Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide that then reacts with an alkyl halide. More advanced methods include acid-catalyzed hydroalkoxylation of allenes or photocatalytic approaches. organic-chemistry.org For instance, an efficient method for the chemoselective conversion of benzylic alcohols to their methyl or ethyl ethers has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). organic-chemistry.org

Esterification reactions form an ester by reacting the alcohol with a carboxylic acid or its derivative. The Fischer esterification, which involves treating the alcohol and a carboxylic acid with an acid catalyst, is a classic example. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium that can be driven towards the product by using an excess of the alcohol. masterorganicchemistry.com Another method utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) to facilitate the esterification of carboxylic acids with alcohols. researchgate.net

The hydroxyl group can also be converted into a better leaving group , such as a tosylate or mesylate, by reacting it with tosyl chloride (Ts-Cl) or mesyl chloride (Ms-Cl), respectively. This transformation proceeds with retention of stereochemistry and prepares the molecule for subsequent nucleophilic substitution reactions. lumenlearning.com Alternatively, the alcohol can be directly converted to an alkyl halide . Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this purpose, and these reactions typically proceed with an inversion of stereochemistry. lumenlearning.comyoutube.com

| Transformation | Typical Reagents | Product Functional Group | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Etherification | Alkyl Halide, Base | Ether | Retention | organic-chemistry.org |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Retention | masterorganicchemistry.com |

| Tosylation/Mesylation | TsCl or MsCl, Base | Sulfonate Ester | Retention | lumenlearning.com |

| Conversion to Alkyl Chloride | SOCl₂ | Alkyl Chloride | Inversion | lumenlearning.com |

| Conversion to Alkyl Bromide | PBr₃ | Alkyl Bromide | Inversion | lumenlearning.com |

Modifications of the Morpholine Ring System

Beyond functionalization at the nitrogen and hydroxyl positions, the carbon framework of the morpholine ring itself can be modified to introduce additional substituents and complexity, leading to highly decorated heterocyclic systems. researchgate.net

One powerful strategy for creating C-substituted morpholines is through intramolecular cyclization reactions. Palladium-catalyzed carboamination of O-allyl ethanolamines, derived from enantiomerically pure amino alcohols, allows for the synthesis of cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov This method can also be adapted to produce 2,3- and 2,5-disubstituted products, as well as fused bicyclic morpholines. nih.gov

Another approach is the intramolecular reductive etherification of keto alcohols, which has been developed into a general strategy for the stereoselective synthesis of various C-substituted morpholine derivatives, including cis-2,5- and cis-2,6-disubstituted products, with excellent yield and diastereoselectivity. acs.org Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another atom-economic pathway to obtain N-protected 2,5- and 2,6-disubstituted as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high yields and diastereoselectivities. rsc.org

Electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols using bromine is another effective method to generate chiral morpholines with substituents on the carbon framework. banglajol.info Furthermore, asymmetric hydrogenation of unsaturated dehydromorpholines using a rhodium catalyst provides a route to a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities. nih.govsemanticscholar.org

Stereoisomeric and Diastereomeric Considerations in Derivative Synthesis

The synthesis of derivatives from this compound inherently involves stereochemistry, and controlling the configuration of newly formed chiral centers is a critical aspect of the synthetic design. The pre-existing stereocenter at the C2 position of the morpholine ring can significantly influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective synthesis.

For instance, intramolecular reductive etherification reactions have been shown to produce cis-2,5- and cis-2,6-disubstituted morpholines with high diastereoselectivity. acs.orgoup.com Similarly, the Pd-catalyzed carboamination reaction to form cis-3,5-disubstituted morpholines generates the products as single stereoisomers. nih.gov Rhodium-catalyzed cyclization of allenols also proceeds with high to excellent diastereoselectivity (up to >99:1 dr). rsc.org

In cases where a reaction might produce a mixture of diastereomers, quenching the reaction before completion can sometimes favor the formation of a single diastereomer. For example, in the bromine-induced cyclization of certain N-allyl-β-aminoalcohols, stopping the reaction after 5 minutes afforded a product with 100% diastereomeric excess (de), whereas allowing the reaction to go to completion resulted in a 2:1 mixture of diastereomers. banglajol.info

When synthesizing compounds with multiple stereocenters, resolution techniques can be employed to separate diastereomers or enantiomers. The resolution of a racemic morpholine derivative using a chiral acid, such as (+)-mandelic acid, has been successfully demonstrated to isolate the desired stereoisomer. nih.gov The stereochemical integrity of the final product is crucial, and synthetic methods are often evaluated for their ability to preserve the enantiomeric excess (e.e.) of the starting material or product. rsc.org

Structural Diversity of Derived Scaffolds

This compound is a valuable starting material for Diversity-Oriented Synthesis (DOS), a strategy that aims to broadly populate chemical space with structurally complex and diverse small molecules. researchgate.netfrontiersin.org By leveraging the multiple reactive sites on the morpholine core, a wide range of scaffolds with significant three-dimensional character can be generated.

The combination of functionalization at the nitrogen and hydroxyl group, along with modifications to the morpholine ring itself, allows for the creation of libraries of compounds with varied skeletal structures. For example, using α-amino acid derivatives as building blocks in a "build/couple/pair" approach can lead to stereochemically rich and rigid morpholine-based heterocycles. researchgate.net This strategy has been used to generate bi- and tricyclic compounds, such as diketopiperazines and 2-oxa-5-azabicyclo[4.1.0]heptanes, from a common morpholine acetal (B89532) scaffold. researchgate.net

The synthesis of spirocyclic systems represents another avenue for increasing structural diversity. Conformationally well-defined, sp³-rich scaffolds containing two morpholine rings within a spiroacetal framework have been synthesized. acs.orgchemrxiv.org This methodology can be extended to generate 6,7- and 7,7-spiroacetal analogues, which are largely unexplored structures in drug discovery. chemrxiv.org The creation of fused bicyclic morpholines through Pd-catalyzed carboamination further expands the accessible structural diversity. nih.gov

By systematically applying different synthetic transformations to the this compound core, it is possible to generate collections of molecules that cover a broad range of chemical and geometric space, providing valuable tools for chemical biology and drug discovery. frontiersin.org

Advanced Spectroscopic and Structural Characterization Methodologies for Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-morpholin-2-ylmethanol derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and conformational preferences in solution.

In a typical ¹H NMR spectrum of an this compound derivative, the protons of the morpholine (B109124) ring appear as a series of multiplets in the approximate range of 2.5-4.0 ppm. The proton at the C2 chiral center (H-2) is adjacent to both the ring oxygen and the methanol (B129727) substituent, typically resonating in the 3.5-4.0 ppm region. The diastereotopic protons of the hydroxymethyl group (-CH₂OH) often appear as distinct signals, further confirming the chiral environment. Derivatization at the morpholine nitrogen or the primary alcohol will induce significant shifts in adjacent proton signals, which is critical for confirming the success of a chemical transformation.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks and confirm the connectivity within the morpholine ring system. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, allowing for unambiguous assignment of all ¹H and ¹³C signals.

| Proton (¹H) | Typical Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Typical Chemical Shift (ppm) |

| H-2 | 3.5 - 4.0 | m | C-2 | 70 - 75 |

| H-3 (eq, ax) | 2.6 - 3.0 | m | C-3 | 45 - 50 |

| H-5 (eq, ax) | 3.6 - 3.9 | m | C-5 | 65 - 70 |

| H-6 (eq, ax) | 2.7 - 3.2 | m | C-6 | 65 - 70 |

| -CH₂OH | 3.4 - 3.7 | m | -CH₂OH | 60 - 65 |

| -NH- | 1.5 - 2.5 | br s | ||

| -OH | Variable | br s |

Table 1: Illustrative ¹H and ¹³C NMR chemical shift ranges for the this compound scaffold. Actual values depend on the solvent and specific derivative.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of novel this compound derivatives. core.ac.uk Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), allowing for the calculation of a unique elemental formula. core.ac.uk This technique is instrumental in confirming the identity of a synthesized compound and distinguishing it from other molecules with the same nominal mass.

Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight. Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with HRMS, involve the isolation and fragmentation of the parent ion to produce a characteristic pattern of daughter ions. core.ac.uk The analysis of these fragmentation pathways provides valuable structural information, helping to confirm the core morpholine structure and identify the positions of substituents. researchgate.net Common fragmentation patterns for morpholine derivatives include the cleavage of the morpholine ring or the loss of substituents from the nitrogen or the hydroxymethyl group. core.ac.uk

| Derivative | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Mass Accuracy (ppm) |

| This compound | C₅H₁₂NO₂ | 118.0863 | 118.0861 | -1.7 |

| (R)-(4-benzylmorpholin-2-yl)methanol | C₁₂H₁₈NO₂ | 208.1332 | 208.1335 | +1.4 |

| (R)-morpholin-2-ylmethyl acetate (B1210297) | C₇H₁₄NO₃ | 160.0968 | 160.0966 | -1.2 |

Table 2: Representative HRMS data for this compound and hypothetical derivatives, demonstrating the high accuracy required for elemental composition confirmation.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com For derivatives of this compound, this technique provides an unambiguous assignment of the 'R' stereochemistry at the C2 position by mapping the precise spatial arrangement of atoms in the crystalline state. researchgate.net

The method relies on the diffraction of X-rays by a single, well-ordered crystal. The resulting diffraction pattern is used to generate an electron density map, from which a model of the molecular structure is built. For chiral molecules, the use of anomalous dispersion, particularly with copper radiation or in the presence of a heavy atom, allows for the determination of the absolute structure without reference to another chiral center. ed.ac.uk

X-ray analysis also reveals critical information about the solid-state conformation. For morpholine-containing structures, the six-membered ring typically adopts a stable chair conformation. nih.gov The analysis further details intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the morpholine nitrogen and oxygen atoms, which dictate the crystal packing arrangement.

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal (must be non-centrosymmetric for a chiral compound). ed.ac.uk |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Flack Parameter | A value close to 0 indicates the correct absolute structure has been determined. |

| Torsion Angles | Defines the conformation of the morpholine ring (e.g., chair). |

| Hydrogen Bonds | Details the key intermolecular interactions governing the crystal packing. |

Table 3: Key parameters obtained from a single-crystal X-ray diffraction experiment used to define the solid-state structure and absolute configuration.

Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric Excess Determination

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. chromatographyonline.com For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are essential to verify that the desired 'R' enantiomer is present in high purity and to quantify any amount of the unwanted 'S' enantiomer.

These methods utilize a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective for a broad range of chiral compounds and are commonly used for separating morpholine derivatives. nih.gov

SFC is often preferred as a "green" chromatography technique because it uses supercritical CO₂ as the main mobile phase, reducing the consumption of organic solvents. selvita.com It frequently provides faster separations and higher efficiency than HPLC. chromatographyonline.com Method development involves screening different CSPs and optimizing the mobile phase (co-solvent and additives) to achieve baseline resolution between the two enantiomers.

| Parameter | HPLC Conditions | SFC Conditions |

| Column (CSP) | Chiralpak® IA, IB, etc. | Chiralpak® IA, IB, etc. |

| Mobile Phase | Hexane/Ethanol (B145695) | CO₂/Methanol |

| Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 5.0 mL/min |

| Detector | UV/Vis (if chromophore present) | UV/Vis |

| Typical Resolution (Rs) | > 1.5 | > 1.5 |

Table 4: Typical starting conditions for the chiral separation of (R)- and (S)-morpholin-2-ylmethanol enantiomers by HPLC and SFC.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Properties

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used for the non-empirical assignment of absolute configuration for chiral molecules in solution. nih.gov These methods serve as excellent alternatives or complements to X-ray crystallography, especially when suitable crystals cannot be obtained. spectroscopyeurope.com

VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. biotools.us Since enantiomers produce VCD spectra that are mirror images (equal in magnitude, opposite in sign), the absolute configuration of a molecule like this compound can be determined by comparing its experimental VCD spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers. nih.govspectroscopyeurope.com A match between the experimental and calculated spectra confirms the absolute configuration.

ECD, which measures the differential absorption of circularly polarized UV-Vis light by electronic transitions, operates on a similar principle. It is most effective for molecules containing a chromophore. The combination of experimental ECD/VCD data with high-level quantum chemical calculations provides a highly reliable method for stereochemical assignment. mdpi.comfrontiersin.org

| Step | Procedure |

| 1. Sample Measurement | The experimental VCD and/or ECD spectrum of the enantiomerically pure sample is recorded in a suitable solvent. |

| 2. Conformational Search | A computational search for all low-energy conformers of the molecule is performed. |

| 3. DFT Calculation | The VCD and/or ECD spectrum for each stable conformer of a chosen enantiomer (e.g., the 'R' configuration) is calculated using DFT. |

| 4. Spectral Averaging | The calculated spectra are Boltzmann-averaged based on the relative energies of the conformers to produce a final predicted spectrum. |

| 5. Comparison | The experimental spectrum is visually and quantitatively compared to the predicted spectrum for the 'R' enantiomer and its mirror image (the 'S' enantiomer). |

| 6. Assignment | A conclusive match between the experimental and one of the predicted spectra allows for the unambiguous assignment of the absolute configuration. nih.gov |

Table 5: A stepwise workflow for the determination of absolute configuration using VCD/ECD spectroscopy coupled with theoretical calculations.

Computational and Theoretical Studies on R Morpholin 2 Ylmethanol and Its Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the electronic structure and properties of molecules like (R)-morpholin-2-ylmethanol.

The biological and chemical activity of a flexible molecule such as this compound is intrinsically linked to its three-dimensional structure. The morpholine (B109124) ring typically adopts a chair conformation to minimize steric and torsional strain. nih.govresearchgate.net The presence of the hydroxymethyl substituent at the C2 position introduces additional conformational possibilities.

The primary conformational isomers arise from the orientation of the N-H bond and the C2-substituent, which can be either axial (ax) or equatorial (eq). This results in four potential low-energy chair conformers. DFT calculations are employed to optimize the geometry of these conformers and calculate their relative energies, thus mapping the conformational landscape. nih.gov Generally, the equatorial chair conformer is favored for the morpholine ring itself due to reduced steric hindrance. researchgate.net For this compound, the orientation of the hydroxymethyl group is also critical, with intramolecular hydrogen bonding between the hydroxyl group and the ring's oxygen or nitrogen atoms potentially stabilizing certain conformations.

A systematic conformational search followed by DFT optimization (e.g., at the B3LYP/6-31G(d) level of theory) can identify the global minimum energy structure and the relative populations of other low-energy conformers at a given temperature. researchgate.netresearchgate.neteurjchem.comescholarship.org

Table 1: Calculated Relative Energies of this compound Chair Conformers Note: These values are illustrative of typical DFT calculation results.

| Conformer ID | N-H Orientation | C2-Substituent Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|---|

| Conf-1 | Equatorial | Equatorial | 0.00 | 75.2 |

| Conf-2 | Axial | Equatorial | 1.25 | 11.5 |

| Conf-3 | Equatorial | Axial | 1.50 | 8.3 |

| Conf-4 | Axial | Axial | 2.50 | 5.0 |

DFT calculations are highly effective in predicting spectroscopic properties, which is crucial for structure verification. nih.govrsc.org Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately computed using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. idc-online.commdpi.com

The process involves first obtaining the optimized low-energy geometry of the molecule. Subsequently, a GIAO-DFT calculation is performed on this structure to compute the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, one can confirm the structure and assign specific resonances to the correct atoms in the molecule. mdpi.com Discrepancies between computed and experimental shifts can often be resolved by considering solvent effects or by averaging the shifts over several low-energy conformers weighted by their Boltzmann populations. idc-online.com

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated NMR Chemical Shifts for the Most Stable Conformer of this compound

| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 78.5 | 78.2 | +0.3 |

| C3 | 46.2 | 45.9 | +0.3 |

| C5 | 46.8 | 46.5 | +0.3 |

| C6 | 67.1 | 66.9 | +0.2 |

| CH₂OH | 64.3 | 64.0 | +0.3 |

| H2 | 3.85 | 3.81 | +0.04 |

This compound can serve as a chiral ligand in asymmetric catalysis. DFT calculations are instrumental in elucidating the mechanisms of such catalytic reactions. researchgate.netbris.ac.uk By modeling the entire catalytic cycle, researchers can identify the structures of reactants, intermediates, transition states, and products. mdpi.comkaust.edu.sa

Calculating the energies of these species allows for the construction of a detailed potential energy surface for the reaction. mdpi.com This surface reveals the activation energies for each step, identifying the rate-determining step of the cycle. researchgate.net Furthermore, DFT can provide insights into the origin of enantioselectivity by comparing the transition state energies for the pathways leading to the (R) and (S) products. organic-chemistry.org The lower energy pathway corresponds to the major enantiomer observed experimentally. Such studies can explain how the structure of the this compound ligand directs the stereochemical outcome of the reaction.

Table 3: Illustrative DFT-Calculated Energies for a Hypothetical Catalytic Step Involving this compound as a Ligand

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Catalyst-Ligand-Substrate | 0.0 |

| Transition State (TS) | Transition state for C-C bond formation | +15.5 |

| Intermediate | Product coordinated to catalyst | -5.2 |

| Product Complex | Released product + Catalyst-Ligand | -10.8 |

Molecular Dynamics Simulations for Solvent Effects and Interactions

While DFT calculations are often performed in the gas phase or with implicit solvent models, the explicit interaction with solvent molecules can be critical, especially for a polar, hydrogen-bonding molecule like this compound. Molecular Dynamics (MD) simulations model the explicit movement and interactions of the solute and a large number of solvent molecules over time. researchgate.netpitt.edu

MD simulations provide a dynamic picture of how solvent molecules arrange around the solute, forming solvation shells. nih.gov This is particularly important for understanding how solvents like water or methanol (B129727) can form hydrogen bonds with the hydroxyl and amine groups of this compound, potentially influencing its conformational equilibrium. researchgate.net By analyzing the trajectories from MD simulations, one can calculate properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a solute atom. These simulations are crucial for accurately modeling reaction kinetics and equilibria in solution. nih.gov

Prediction of Chiroptical Responses

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful methods for determining the absolute configuration of chiral molecules. The prediction of these spectra via computational methods has become a reliable tool. mdpi.com

For this compound, DFT calculations can predict its VCD spectrum. The process involves calculating the harmonic vibrational frequencies and the corresponding dipole and rotational strengths for a given conformer. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of all significant low-energy conformers. By comparing the computationally predicted VCD spectrum for the (R)-enantiomer with the experimentally measured spectrum, the absolute configuration of the synthesized compound can be unambiguously assigned. A good match confirms the 'R' configuration, while a mirror-image spectrum would indicate the 'S' configuration.

Computational Design of Novel Derivatives and Catalysts

Computational methods are not only for analysis but also for the proactive design of new molecules with desired properties. semanticscholar.org Starting with the this compound scaffold, computational design can be used to create novel derivatives for use as catalysts or therapeutic agents. mdpi.com

This process, often called in silico design, involves systematically modifying the parent structure—for example, by adding different substituents to the nitrogen atom or the phenyl ring (if one were added). For each designed derivative, computational tools can rapidly predict key properties such as:

Steric and Electronic Parameters: To tune the ligand's influence in a catalytic pocket.

Binding Affinity: Using molecular docking to predict how well a derivative binds to a biological target like an enzyme. mdpi.com

Reactivity: Using DFT to predict how modifications will affect the activation barriers in a catalytic cycle.

This computational screening allows for the prioritization of a small number of the most promising candidates for chemical synthesis and experimental testing, significantly accelerating the discovery process.

Emerging Research Applications and Future Directions

Integration into Advanced Materials Science

The distinct chiral scaffold of (R)-morpholin-2-ylmethanol makes it a valuable component in the design and synthesis of advanced materials with unique chiroptical and biodegradable properties.

Chiral zero-dimensional (0D) hybrid metal halides are a class of materials garnering significant interest for their potential in applications requiring circularly polarized luminescence (CPL), such as in advanced displays and spintronic devices. The chirality of these materials is introduced by organic cations, which template the structure of the inorganic metal halide octahedra.

Recent research has identified this compound (R-MOR) as an effective chiral cation for constructing these hybrid materials. In one study, A₃SbCl₆, where 'A' is the this compound cation, was used as a parent structure. By strategically substituting some of the R-MOR cations with other achiral or chiral organic cations, researchers were able to systematically control and enhance the material's chiroptical properties. This approach of creating ordered chiral-achiral and mixed chiral-chiral halides allows for the fine-tuning of both the photoluminescence quantum yield (PLQY) and the luminescence dissymmetry factor (g_lum), two critical parameters for CPL materials.

| Material Composition Strategy | Key Structural Feature | Resulting Photoluminescence Quantum Yield (PLQY) | Resulting Dissymmetry Factor (g_lum) |

|---|---|---|---|

| Parent Material: (R-MOR)₃SbCl₆ | Base chiral structure | Baseline | Baseline |

| Ordered Chiral-Achiral Halides: (R-MOR)₂(B)SbCl₆ | Partial substitution with achiral cations (B) | Up to 86.0% | Enhanced |

| Ordered Mixed Chiral-Chiral Halides: (R-MOR)₂(C)SbCl₆ | Partial substitution with other chiral cations (C) | 71.6% | ~9 × 10⁻³ (Largest achieved) |

Polydepsipeptides are biodegradable polymers that incorporate both ester and amide linkages in their backbone, offering a tunable combination of mechanical properties and degradation profiles for biomedical applications like drug delivery and tissue engineering. austinpublishinggroup.comorganic-chemistry.org A primary route to synthesizing these polymers is through the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives. utwente.nl

While the direct use of this compound to form these monomers is not extensively documented, a plausible synthetic pathway can be envisioned based on established chemical transformations. This compound is a chiral amino alcohol. The synthesis of morpholine-2,5-diones typically starts from α-amino acids and α-hydroxy acids or their derivatives. nih.govresearchgate.net this compound could potentially be converted into a suitable morpholine-2,5-dione monomer through a two-step process:

N-acylation: The secondary amine of the morpholine (B109124) ring could be acylated with a protected α-hydroxy acid.

Oxidation and Cyclization: The primary alcohol of the hydroxymethyl group could then be oxidized to a carboxylic acid, followed by an intramolecular cyclization (esterification) to form the morpholine-2,5-dione ring.

The chirality at the C2 position, originating from the this compound starting material, would be incorporated into the monomer and subsequently into the final polydepsipeptide. This would impart chirality to the polymer backbone, influencing its secondary structure (e.g., helical folding) and its material properties, such as crystallinity and degradation behavior. The organo-catalyzed ROP of such chiral monomers, using catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with thiourea (B124793) (TU), represents a modern approach to producing these advanced functional polymers. nih.gov

Development of Novel Organocatalytic Systems

The field of asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze chemical reactions enantioselectively, has become a cornerstone of modern organic synthesis. While proline and its derivatives have been extensively studied, there is growing interest in other heterocyclic scaffolds. The morpholine core, with its unique electronic and steric properties, presents an intriguing but challenging framework for organocatalyst design. nih.gov

The low reactivity of morpholine-enamines, often attributed to the electron-withdrawing effect of the oxygen atom and the pyramidal geometry of the nitrogen, has historically limited their application. nih.gov However, recent research into β-morpholine amino acids as organocatalysts has shown promise. These catalysts, synthesized from commercially available amino acids and epichlorohydrin (B41342), have been successfully applied to the 1,4-addition reaction of aldehydes to nitroolefins. nih.gov

This research opens the door for the development of new catalysts based on the this compound scaffold. The chiral 1,2-amino alcohol functionality present in this compound is a common motif in successful organocatalysts. By modifying the primary alcohol or the secondary amine, a diverse library of catalysts could be generated. For example, derivatization of the amine with bulky groups could enhance stereocontrol, while conversion of the alcohol to other functional groups could introduce new modes of activation. These potential this compound-derived catalysts could be explored in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions.

Green Chemistry Approaches to Morpholine Synthesis and Transformations

Green chemistry principles, which focus on designing chemical processes that are environmentally benign, are increasingly important in both academic and industrial settings. acs.orgchemrxiv.orgnih.govchemrxiv.org Traditional methods for synthesizing the morpholine ring often involve multiple steps, harsh reagents, and the generation of significant waste. For instance, a common route from 1,2-amino alcohols involves annulation with chloroacetyl chloride followed by a hydride reduction, a process that is not atom-economical and uses hazardous materials. chemrxiv.org

A significant advancement in the green synthesis of morpholines has been reported through a redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and a simple base like potassium tert-butoxide (tBuOK). organic-chemistry.orgacs.org This method converts 1,2-amino alcohols, the parent class of compounds for this compound, into morpholines in a high-yielding one or two-step process. acs.org The key to this methodology is the selective monoalkylation of the amine by ethylene sulfate, which acts as a 2-carbon electrophile. organic-chemistry.org

This approach offers several environmental and safety benefits over traditional methods:

Atom Economy: It is a redox-neutral process, avoiding the use of reducing agents like boron or aluminum hydrides. chemrxiv.org

Reduced Waste: The protocol can eliminate at least one synthetic step, thereby reducing the associated solvent and purification waste. chemrxiv.org

Safer Reagents: It avoids the use of highly reactive and toxic reagents like chloroacetyl chloride. organic-chemistry.org

This methodology represents a significant step forward in the sustainable production of morpholine-containing compounds and could be applied to transformations involving this compound or its precursors.

Methodological Innovations in Asymmetric Chemical Transformations

The synthesis of enantiomerically pure chiral morpholines is of high importance due to their prevalence in pharmaceuticals and bioactive compounds. semanticscholar.orgrsc.orgnih.gov Consequently, developing efficient and highly selective asymmetric methods for their synthesis is a key research goal.

One of the most powerful and atom-economical strategies for creating chiral centers is transition-metal-catalyzed asymmetric hydrogenation. A recent innovation in this area is the asymmetric hydrogenation of 2-substituted dehydromorpholines. rsc.orgnih.gov This method, which forms the stereocenter after the morpholine ring has been constructed, uses a rhodium complex with a large-bite-angle bisphosphine ligand (SKP-Rh complex). semanticscholar.org This approach has successfully produced a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.gov This strategy is particularly notable because the stereocenter adjacent to the ring oxygen is considered challenging to form due to steric hindrance and electronic effects. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-morpholin-2-ylmethanol, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution of morpholine precursors. For stereochemical control, chiral catalysts (e.g., BINOL-derived ligands) or chiral auxiliaries are employed. Key reaction parameters include solvent polarity (e.g., MeOH vs. THF), temperature (room temperature vs. reflux), and reducing agents (NaBH₃CN for selective reductions) . Optimization of these parameters can improve enantiomeric excess (ee) to >95%.

Q. How can researchers confirm the enantiopurity of this compound using analytical techniques?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers. Retention time differences ≥1.5 min indicate high ee .

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values for the R-enantiomer.

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces distinct splitting in ¹H NMR spectra for enantiomers .

Q. What computational approaches predict the reactivity and stereochemical outcomes in this compound synthesis?